molecular formula C11H12O3 B1592874 Methyl chromane-7-carboxylate CAS No. 527681-32-9

Methyl chromane-7-carboxylate

Cat. No.: B1592874
CAS No.: 527681-32-9
M. Wt: 192.21 g/mol
InChI Key: ABEGSCLTMMNTPW-UHFFFAOYSA-N
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Description

Methyl chromane-7-carboxylate is an organic compound with the molecular formula C11H12O3. It belongs to the class of chromane derivatives, which are known for their diverse biological and pharmacological activities. The compound features a chromane ring system with a carboxylate ester group at the 7-position, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl chromane-7-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with methyl acetoacetate, followed by cyclization to form the chromane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl chromane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromone derivatives, which are important intermediates in the synthesis of biologically active molecules.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromane derivatives.

Scientific Research Applications

Methyl chromane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl chromane-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways depend on the functional groups present on the chromane scaffold and the nature of the substituents.

Comparison with Similar Compounds

Methyl chromane-7-carboxylate can be compared with other chromane derivatives, such as:

    Chromone: Lacks the ester group and has different biological activities.

    Chroman-2-one: Features a ketone group instead of an ester, leading to distinct reactivity and applications.

    Flavonoids: Natural compounds with a similar chromane structure but with additional hydroxyl groups, contributing to their antioxidant properties.

Uniqueness: this compound is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEGSCLTMMNTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624649
Record name Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527681-32-9
Record name Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2H-chromene-7-carboxylate (372 mg, 1.96 mmol) and 10% Pd/C (25 mg) in methanol (15 mL) is stirred under 1 atm of hydrogen at rt for 3 h. The mixture is filtered through Celite and the filtrate is concentrated to a yellow residue. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (95:5) gives 140 mg (37%) of methyl chromane-7-carboxylate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.51, 7.47, 7.10, 4.23, 3.91, 2.85, 2.04.
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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